molecular formula C25H26N4O5S B11369572 5-[bis(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

5-[bis(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11369572
M. Wt: 494.6 g/mol
InChI Key: HJKIVWTWBYGHLQ-UHFFFAOYSA-N
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Description

5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Ethanethiosulfonyl Group: This step involves the reaction of the pyrimidine core with ethanesulfonyl chloride under basic conditions.

    Attachment of the Furan-2-yl Methyl Groups: This is achieved through a nucleophilic substitution reaction where the furan-2-yl methyl groups are introduced using a suitable furan derivative.

    Final Coupling with the Dimethylphenyl Group: The final step involves coupling the intermediate with 2,5-dimethylphenylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,5-diones.

    Reduction: Reduction reactions can target the ethanesulfonyl group, converting it to an ethanethiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine core and the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,5-diones and other oxidized derivatives.

    Reduction: Ethanethiol derivatives.

    Substitution: Various substituted pyrimidine and furan derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals could be exploited in the development of new materials with unique electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.

    Industrial Applications: Its stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of drug development.

    Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.

    Metal Complexation: The compound can form stable complexes with metal ions, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-(METHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE: Similar structure but with a methanesulfonyl group instead of an ethanesulfonyl group.

    5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-(BENZENESULFONYL)PYRIMIDINE-4-CARBOXAMIDE: Similar structure but with a benzenesulfonyl group instead of an ethanesulfonyl group.

Uniqueness

The presence of the ethanesulfonyl group in 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE imparts unique chemical and biological properties, such as increased solubility and specific reactivity patterns, distinguishing it from its analogs.

Properties

Molecular Formula

C25H26N4O5S

Molecular Weight

494.6 g/mol

IUPAC Name

5-[bis(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-ethylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H26N4O5S/c1-4-35(31,32)25-26-14-22(23(28-25)24(30)27-21-13-17(2)9-10-18(21)3)29(15-19-7-5-11-33-19)16-20-8-6-12-34-20/h5-14H,4,15-16H2,1-3H3,(H,27,30)

InChI Key

HJKIVWTWBYGHLQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)C)C)N(CC3=CC=CO3)CC4=CC=CO4

Origin of Product

United States

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